molecular formula C11H12ClNO5S B12667853 Acetic acid, ((4-chloro-2-nitrophenyl)sulfinyl)-, 1-methylethyl ester CAS No. 139326-45-7

Acetic acid, ((4-chloro-2-nitrophenyl)sulfinyl)-, 1-methylethyl ester

Cat. No.: B12667853
CAS No.: 139326-45-7
M. Wt: 305.74 g/mol
InChI Key: OOSSQFNUXJIQOS-UHFFFAOYSA-N
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Description

Acetic acid, ((4-chloro-2-nitrophenyl)sulfinyl)-, 1-methylethyl ester is a complex organic compound with significant applications in various fields. This compound is characterized by the presence of a sulfinyl group attached to a 4-chloro-2-nitrophenyl ring, and an ester group derived from acetic acid and 1-methylethyl alcohol. Its unique structure imparts distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, ((4-chloro-2-nitrophenyl)sulfinyl)-, 1-methylethyl ester typically involves multiple steps:

    Nitration: The starting material, 4-chlorophenol, undergoes nitration to form 4-chloro-2-nitrophenol.

    Sulfinylation: The nitrophenol derivative is then treated with a sulfinylating agent to introduce the sulfinyl group.

    Esterification: Finally, the sulfinylated compound is esterified with acetic acid and 1-methylethyl alcohol under acidic conditions to yield the desired ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, ((4-chloro-2-nitrophenyl)sulfinyl)-, 1-methylethyl ester can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents like hydrogen peroxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester moiety is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid, and elevated temperatures.

    Reduction: Hydrogen gas, palladium or platinum catalysts, and mild temperatures.

    Substitution: Nucleophiles like amines or alcohols, and basic or acidic conditions depending on the nucleophile.

Major Products Formed

    Oxidation: Formation of acetic acid, ((4-chloro-2-nitrophenyl)sulfonyl)-, 1-methylethyl ester.

    Reduction: Formation of acetic acid, ((4-chloro-2-aminophenyl)sulfinyl)-, 1-methylethyl ester.

    Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

Acetic acid, ((4-chloro-2-nitrophenyl)sulfinyl)-, 1-methylethyl ester has diverse applications in scientific research:

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of acetic acid, ((4-chloro-2-nitrophenyl)sulfinyl)-, 1-methylethyl ester involves its interaction with specific molecular targets. The sulfinyl group can interact with biological molecules through oxidation-reduction reactions, while the nitro group can undergo reduction to form reactive intermediates. These interactions can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid, ((4-chloro-2-nitrophenyl)sulfonyl)-, 1-methylethyl ester: Similar structure but with a sulfonyl group instead of a sulfinyl group.

    Acetic acid, ((4-chloro-2-aminophenyl)sulfinyl)-, 1-methylethyl ester: Similar structure but with an amino group instead of a nitro group.

Uniqueness

Acetic acid, ((4-chloro-2-nitrophenyl)sulfinyl)-, 1-methylethyl ester is unique due to the presence of both a sulfinyl and a nitro group, which imparts distinct reactivity and potential biological activities. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications.

Properties

CAS No.

139326-45-7

Molecular Formula

C11H12ClNO5S

Molecular Weight

305.74 g/mol

IUPAC Name

propan-2-yl 2-(4-chloro-2-nitrophenyl)sulfinylacetate

InChI

InChI=1S/C11H12ClNO5S/c1-7(2)18-11(14)6-19(17)10-4-3-8(12)5-9(10)13(15)16/h3-5,7H,6H2,1-2H3

InChI Key

OOSSQFNUXJIQOS-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CS(=O)C1=C(C=C(C=C1)Cl)[N+](=O)[O-]

Origin of Product

United States

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